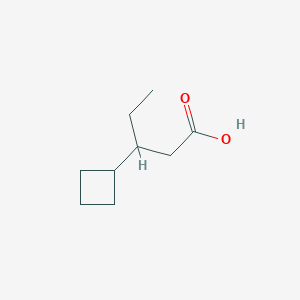
3-Cyclobutylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclobutylpentanoic acid is an organic compound characterized by a cyclobutyl group attached to the third carbon of a pentanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclobutylpentanoic acid typically involves the following steps:
Chain Elongation: Extending the carbon chain to form the pentanoic acid backbone, which can be achieved through various alkylation reactions.
Oxidation: Converting the intermediate to the carboxylic acid form, often using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and catalytic processes to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Cyclobutylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-cyclobutylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl group may enhance binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
- Cyclobutylacetic acid
- Cyclobutylpropanoic acid
- Cyclobutylbutanoic acid
Comparison: 3-Cyclobutylpentanoic acid is unique due to its longer carbon chain, which can influence its physical properties, reactivity, and potential applications. Compared to shorter-chain analogs, it may exhibit different solubility, stability, and biological activity profiles.
生物活性
3-Cyclobutylpentanoic acid is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound is characterized by a cyclobutyl group attached to a pentanoic acid chain. The unique structure of this compound suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Cyclobutane Ring : Utilizing cyclization reactions from suitable precursors.
- Chain Extension : Adding a pentanoic acid moiety through carboxylation or alkylation methods.
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its effects on various cell lines and potential therapeutic applications.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, particularly those associated with specific mutations such as B-Raf V600E. The mechanism of action appears to involve the modulation of signaling pathways related to cell growth and apoptosis.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects . Studies suggest that it can reduce inflammation markers in vitro, indicating potential benefits in treating inflammatory diseases.
| Study | Inflammatory Model | Effect Observed |
|---|---|---|
| RAW 264.7 cells | Decreased TNF-α production | |
| LPS-induced model | Reduced IL-6 levels |
Case Studies
Several case studies have highlighted the biological activities of this compound:
- Case Study on Antitumor Activity : A study involving mice implanted with tumor cells demonstrated that treatment with this compound resulted in significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.
- Case Study on Inflammatory Response : In a model of acute inflammation, administration of this compound led to reduced edema and lower levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
特性
IUPAC Name |
3-cyclobutylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-7(6-9(10)11)8-4-3-5-8/h7-8H,2-6H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFVEAQCFLMFFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)C1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














